molecular formula C23H23NOS B11945217 N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide CAS No. 853348-18-2

N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide

Katalognummer: B11945217
CAS-Nummer: 853348-18-2
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: CMYNTFZMEYDLHS-CCEZHUSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides This compound features a butyl-substituted phenyl group and a phenyl-substituted thienyl group connected through a propenamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved through the reaction of 4-butylaniline with 3-(4-phenyl-2-thienyl)-2-propenoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups in the molecule can influence its reactivity and interaction with other chemical species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: can be compared with other amides and thienyl-substituted compounds such as:

Uniqueness

  • The unique combination of the butyl-substituted phenyl group and the phenyl-substituted thienyl group in this compound may confer distinct physical, chemical, and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

853348-18-2

Molekularformel

C23H23NOS

Molekulargewicht

361.5 g/mol

IUPAC-Name

(E)-N-(4-butylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C23H23NOS/c1-2-3-7-18-10-12-21(13-11-18)24-23(25)15-14-22-16-20(17-26-22)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3,(H,24,25)/b15-14+

InChI-Schlüssel

CMYNTFZMEYDLHS-CCEZHUSRSA-N

Isomerische SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.